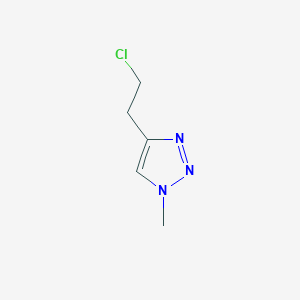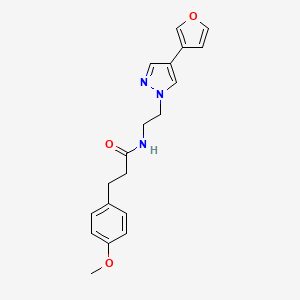
1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid” is a derivative of the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid) . MCPA is a widely used phenoxy herbicide that selectively controls broad-leaf weeds in pasture and cereal crops .
Synthesis Analysis
The synthesis of compounds related to MCPA has been reported in the literature. For instance, ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring .Molecular Structure Analysis
The molecular structure of MCPA and its derivatives has been studied using various spectroscopic techniques. The IUPAC Standard InChI for MCPA methyl ester, a related compound, is InChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving MCPA and its derivatives are complex and involve various steps. For example, the synthesis of MCPA-based ionic liquids involved the reaction of MCPA with phenoxyethylammonium cations .Physical And Chemical Properties Analysis
The physical and chemical properties of MCPA and its derivatives have been characterized in various studies. For instance, the basic physicochemical properties of MCPA-based ionic liquids, such as solubility and thermal stability, were characterized .Scientific Research Applications
Molecular Docking Studies
- Synthesis and Characterization for Molecular Docking : A study by Reddy et al. (2022) discusses the synthesis and characterization of similar compounds for molecular docking studies, predicting binding interactions with target proteins (Reddy, G. et al., 2022).
Crystal Structure and Computational Study
- Synthesis and Crystal Structure Analysis : Shen et al. (2012) performed synthesis and crystal structure analysis on related pyrazole derivatives, comparing their structure to density-functional-theory calculations (Shen, L. et al., 2012).
Functionalization Reactions
- Reactions with Aminophenols : Yıldırım and Kandemirli (2006) studied the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with aminophenols, revealing insights into compound synthesis and structure (Yıldırım, İ. & Kandemirli, F., 2006).
Synthesis and Regioisomer Identification
- Regioisomer Identification through Synthesis : Kumarasinghe et al. (2009) focused on the synthesis of similar compounds and the identification of regioisomers using spectroscopic techniques (Kumarasinghe, I. R. et al., 2009).
Optical Nonlinearity Studies
- Study of Optical Nonlinearity : Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, exploring their potential as optical nonlinearity materials (Chandrakantha, B. et al., 2013).
Coordination Complexes in Chemistry
- Synthesis of Coordination Complexes : Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination with metals, which could be relevant to the chemistry of similar pyrazole compounds (Radi, S. et al., 2015).
Dye Production
- Production of Heterocyclic Dyes : Tao et al. (2019) explored the use of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid in producing heterocyclic dyes, an application that may extend to similar pyrazole derivatives (Tao, T. et al., 2019).
Antibacterial Activities
- Antibacterial Activities of Metal Complexes : Liu et al. (2014) researched the antibacterial activities of metal complexes with phenyl substituted pyrazole carboxylic acid, which could provide insights into the antibacterial potential of similar compounds (Liu, H. et al., 2014).
Auxin Activities in Agriculture
- Auxin Activities in Agricultural Science : Yue et al. (2010) synthesized acylamides with substituted-1H-pyrazole-5-formic acid and examined their auxin activities, relevant for agricultural applications (Yue, A. et al., 2010).
Mechanism of Action
properties
IUPAC Name |
1-[(4-chloro-2-methylphenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-8-6-9(13)2-3-11(8)18-7-15-5-4-10(14-15)12(16)17/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJMACQXXXNWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCN2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



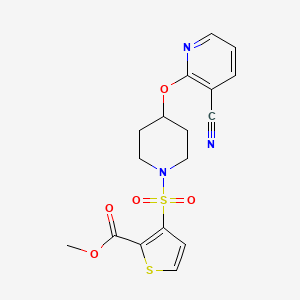
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492232.png)
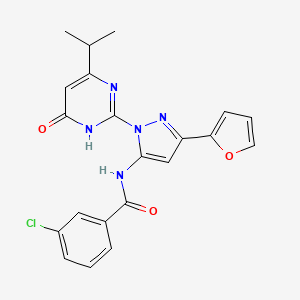
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2492237.png)

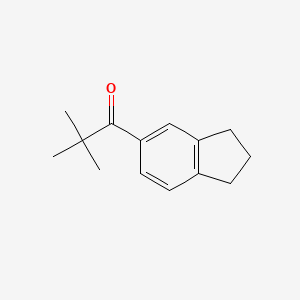


![2-Pyridin-2-ylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B2492247.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2492248.png)
